molecular formula C6H12ClNO2 B2841991 trans-Methyl 2-aminocyclobutane-1-carboxylate hydrochloride CAS No. 2512217-25-1

trans-Methyl 2-aminocyclobutane-1-carboxylate hydrochloride

Cat. No.: B2841991
CAS No.: 2512217-25-1
M. Wt: 165.62
InChI Key: UCDVGKULVDTSRP-TYSVMGFPSA-N
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Description

trans-Methyl 2-aminocyclobutane-1-carboxylate hydrochloride: is a chemical compound with a unique structure featuring a cyclobutane ring substituted with an amino group and a carboxylate ester. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-Methyl 2-aminocyclobutane-1-carboxylate hydrochloride typically involves the following steps:

    Cyclobutane Ring Formation: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions of alkenes.

    Amino Group Introduction:

    Esterification: The carboxylate ester is formed by esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

    Hydrochloride Formation: The final hydrochloride salt is obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Processes: Utilizing large-scale reactors for the cycloaddition and subsequent functionalization steps.

    Purification Techniques: Including crystallization, distillation, and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.

    Substitution: Nucleophilic substitution reactions can replace the amino or ester groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as alkoxides, amines, or halides.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, primary amines.

    Substitution Products: Various substituted cyclobutane derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.

    Receptor Binding: Studied for interactions with biological receptors.

Medicine

    Drug Development: Explored as a scaffold for developing new pharmaceuticals.

    Therapeutic Agents: Potential use in treating various diseases.

Industry

    Material Science: Applications in the development of new materials with specific properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which trans-Methyl 2-aminocyclobutane-1-carboxylate hydrochloride exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways: Modulating biochemical pathways related to its target interactions.

Comparison with Similar Compounds

Similar Compounds

    trans-Methyl 2-aminocyclopropane-1-carboxylate hydrochloride: Similar structure but with a cyclopropane ring.

    cis-Methyl 2-aminocyclobutane-1-carboxylate hydrochloride: Differing in the spatial arrangement of substituents.

Uniqueness

    Structural Features: The trans configuration and cyclobutane ring provide unique reactivity and biological activity.

    Applications: Its specific applications in drug development and material science distinguish it from similar compounds.

This detailed overview of trans-Methyl 2-aminocyclobutane-1-carboxylate hydrochloride highlights its significance in various scientific and industrial fields

Properties

IUPAC Name

methyl (1R,2R)-2-aminocyclobutane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-9-6(8)4-2-3-5(4)7;/h4-5H,2-3,7H2,1H3;1H/t4-,5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDVGKULVDTSRP-TYSVMGFPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC[C@H]1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2512217-25-1
Record name rac-methyl (1R,2R)-2-aminocyclobutane-1-carboxylate hydrochloride
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